molecular formula C17H20N2O4 B2867238 Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate CAS No. 1235144-96-3

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate

Cat. No. B2867238
CAS RN: 1235144-96-3
M. Wt: 316.357
InChI Key: BRWVACWRPIHMPP-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate”, piperidine derivatives are known to be important synthetic fragments for designing drugs . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed .


Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Protodeboronation of alkyl boronic esters has been reported, which is a valuable transformation .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been studied for their potential anticancer properties. A series of benzofuran compounds, including those with a structure similar to Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate, have shown promising results against various cancer cell lines. For instance, benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds exhibited significant anticancer activity against the human ovarian cancer cell line A2780 .

Antibacterial Properties

Research has indicated that benzofuran derivatives can be effective antibacterial agents. New derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one have been tested for their cytotoxic properties on human cancer cells and screened for antibacterial activities using standard and clinical strains . This suggests that Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate could be explored for similar applications.

Antiviral Applications

Benzofuran compounds have also been identified with antiviral activities. For example, macrocyclic benzofuran compounds have demonstrated anti-hepatitis C virus activity and are expected to be effective therapeutic drugs for hepatitis C disease . This opens up avenues for Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate to be researched as an antiviral agent.

Anti-Oxidative Effects

The anti-oxidative properties of benzofuran derivatives make them candidates for research into diseases caused by oxidative stress. Their potential to act as antioxidants could be harnessed in therapeutic applications to mitigate conditions such as neurodegenerative diseases .

Synthesis of Complex Benzofuran Compounds

In synthetic chemistry, methods for constructing benzofuran rings are of great interest. A complex benzofuran derivative like Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate can be synthesized through unique free radical cyclization cascades, which are excellent methods for preparing difficult-to-synthesize polycyclic benzofuran compounds .

Natural Product Synthesis

Benzofuran is a core structural unit in many biologically active natural medicines and synthetic chemical raw materials. The synthesis of natural products containing benzofuran rings has attracted much attention, and Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate could play a role in the total synthesis of such natural products .

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the synthesis and potential applications of “Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate”.

properties

IUPAC Name

methyl N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-22-17(21)18-11-12-6-8-19(9-7-12)16(20)15-10-13-4-2-3-5-14(13)23-15/h2-5,10,12H,6-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVACWRPIHMPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCN(CC1)C(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl ((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)carbamate

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